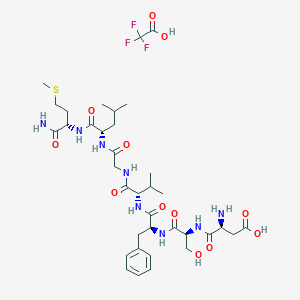
Neurokinin A(4-10) (TFA)
Overview
Description
Neurokinin A(4-10) (TFA) is a useful research compound. Its molecular formula is C36H55F3N8O12S and its molecular weight is 880.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neurokinin A(4-10) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neurokinin A(4-10) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Preparation of Neurokinin Conjugates : Fujii et al. (2009) demonstrated the use of neurokinin A in the preparation of conjugates with bovine serum albumin (BSA), a technique useful in peptide research and potentially in the development of peptide-based therapeutics (Fujii et al., 2009).
Role in Physiological Processes and Disease : Steinhoff et al. (2014) discussed how tachykinins, including neurokinin A, are involved in key physiological processes across various body systems and contribute to several disease processes. This highlights the potential therapeutic applications in targeting neurokinin receptors (Steinhoff et al., 2014).
Identification in the Bovine Adrenal Medulla : A study by Cheung et al. (1993) identified neurokinin A-like immunoreactivity in the bovine adrenal medulla, suggesting its significance in adrenal function (Cheung, Basile, & Livett, 1993).
Structure-Activity Studies for Receptor Selectivity : Rovero et al. (1989) conducted structure-activity studies on neurokinin A and its C-terminal fragment NKA(4-10), focusing on identifying selective agonists for the NK-2 receptor. This has implications for designing drugs targeting specific neurokinin receptors (Rovero et al., 1989).
In Vivo Pharmacology of Neurokinin A Derivatives : Maggi et al. (1990) explored the in vivo effects of [beta Ala8]neurokinin A-(4-10), a selective NK-2 tachykinin receptor agonist, on various physiological parameters, demonstrating its potential for exploring NK-2 receptor functions (Maggi et al., 1990).
Pharmacological Study of Neurokinin A : Regoli et al. (1990) reviewed various in vivo and in vitro tests used to evaluate naturally occurring or synthetic neurokinin A, shedding light on its diverse biological effects and potential therapeutic applications (Regoli et al., 1990).
Molecular Characterization of Neurokinin A Receptors : Gerard et al. (1990, 1991) characterized the human NK-2 receptor for neurokinin A, which is a critical step in understanding its role in human physiology and potential drug targets (Gerard et al., 1990) (Gerard et al., 1991).
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54N8O10S.C2HF3O2/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46;3-2(4,5)1(6)7/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAULPBEJYPPKO-CVZMTQALSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55F3N8O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-cyano-3-[(2-ethoxy-2-oxoethyl)amino]-3-(methylsulfanyl)acrylate](/img/structure/B8081480.png)

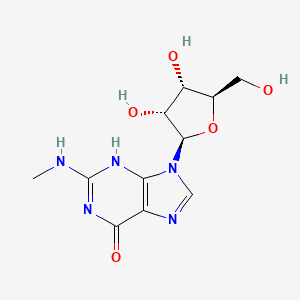
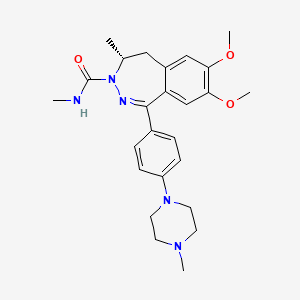

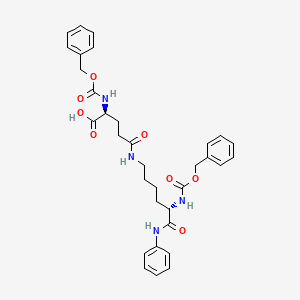


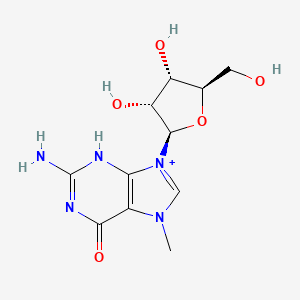


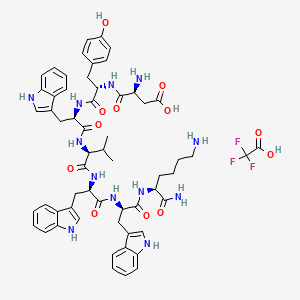
![6-Bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B8081575.png)
